molecular formula C28H38N4O11 B13706296 14-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12-tetraoxatetradecan-1-amide

14-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12-tetraoxatetradecan-1-amide

Cat. No.: B13706296
M. Wt: 606.6 g/mol
InChI Key: KTKFZSXZRIVWPJ-UHFFFAOYSA-N
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Description

14-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12-tetraoxatetradecan-1-amide is a complex organic compound that features a combination of various functional groups, including a Boc-protected amine, piperidyl, and isoindolinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12-tetraoxatetradecan-1-amide typically involves multiple steps. The process begins with the protection of the amine group using a Boc (tert-butoxycarbonyl) group. This is followed by the formation of the piperidyl and isoindolinyl moieties through a series of condensation and cyclization reactions. The final step involves the coupling of these moieties with a tetraoxatetradecan chain under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

14-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12-tetraoxatetradecan-1-amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

14-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12-tetraoxatetradecan-1-amide has several scientific research applications:

Mechanism of Action

The mechanism of action of 14-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12-tetraoxatetradecan-1-amide involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under physiological conditions, allowing the compound to form covalent or non-covalent interactions with its target. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 14-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12-tetraoxatetradecan-1-amide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the Boc-protected amine allows for selective deprotection and subsequent reactions, while the tetraoxatetradecan chain provides flexibility and potential for further derivatization .

Properties

Molecular Formula

C28H38N4O11

Molecular Weight

606.6 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C28H38N4O11/c1-28(2,3)43-27(38)29-9-10-39-11-12-40-13-14-41-15-16-42-17-22(34)30-19-6-4-5-18-23(19)26(37)32(25(18)36)20-7-8-21(33)31-24(20)35/h4-6,20H,7-17H2,1-3H3,(H,29,38)(H,30,34)(H,31,33,35)

InChI Key

KTKFZSXZRIVWPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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